1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylbutane and contains both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. The reaction typically involves the use of a strong electrophile, such as a bromine cation, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one: This compound shares similar functional groups but differs in its overall structure.
2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,4-diol: Another related compound with similar functional groups but a different carbon backbone.
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol is unique due to its specific combination of hydroxyl and methoxy groups on the phenylbutane backbone. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61152-61-2 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C11H16O4/c1-7(12)10(14)5-8-3-4-9(13)11(6-8)15-2/h3-4,6-7,10,12-14H,5H2,1-2H3 |
InChI Key |
ZHTJWNGPKPVODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC(=C(C=C1)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.